molecular formula C3H6IN B8093280 3-Iodoazetidine

3-Iodoazetidine

Katalognummer: B8093280
Molekulargewicht: 182.99 g/mol
InChI-Schlüssel: OUJHFSUYEFLCCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodoazetidine is a four-membered saturated heterocyclic compound featuring an iodine atom at the 3-position of the azetidine ring. Its molecular formula is C₃H₆NI, with a molecular weight of 183.0 g/mol (unprotected form). The N-BOC-protected derivative, tert-butyl this compound-1-carboxylate, has a molecular weight of 283.11 g/mol (CAS: 254454-54-1) . This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical chemistry, due to its reactivity in cross-coupling reactions and functional group transformations. Its iodine substituent serves as an excellent leaving group, enabling diverse derivatization pathways such as Hiyama, Suzuki, and Grignard couplings .

Eigenschaften

IUPAC Name

3-iodoazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6IN/c4-3-1-5-2-3/h3,5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJHFSUYEFLCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The iodination employs an Appel-type reaction, utilizing triphenylphosphine (PPh₃), imidazole, and iodine (I₂) in toluene. The hydroxyl group of 1-Boc-3-hydroxyazetidine is converted to an iodide via in situ generation of the iodinating agent (PPh₃·I₂). The reaction proceeds under reflux (110°C) for 12–24 hours, yielding 1-Boc-3-iodoazetidine, which is subsequently deprotected using acidic conditions (e.g., HCl in dioxane) to afford this compound.

Key Data:

  • Yield: 70–85% for 1-Boc-3-iodoazetidine; >90% deprotection efficiency.

  • Reagents: PPh₃ (1.2 equiv), I₂ (1.1 equiv), imidazole (1.5 equiv).

  • Solvent: Toluene (anhydrous).

Optimization and Challenges

The reaction’s efficiency hinges on anhydrous conditions to prevent hydrolysis of the intermediate. Excess iodine and extended reaction times improve yields but risk byproduct formation (e.g., diiodinated species). Chromatographic purification is often required to isolate the Boc-protected intermediate.

Strain-Release Synthesis from 1-Azabicyclo[1.1.0]butane

A novel one-pot strain-release method enables direct synthesis of 3-haloazetidines, including this compound, from 1-azabicyclo[1.1.0]butane. This approach leverages the high ring strain of the bicyclic precursor to facilitate halogen insertion.

Procedure and Conditions

1-Azabicyclo[1.1.0]butane is treated with iodine (I₂) in the presence of a Lewis acid (e.g., ZnI₂) at 0°C to room temperature. The reaction proceeds via ring-opening iodination, yielding this compound directly.

Key Data:

  • Yield: 60–75%.

  • Reagents: I₂ (1.1 equiv), ZnI₂ (0.2 equiv).

  • Solvent: Dichloromethane (DCM).

Advantages and Limitations

This method bypasses protection/deprotection steps, streamlining synthesis. However, the limited commercial availability of 1-azabicyclo[1.1.0]butane and sensitivity to moisture pose scalability challenges.

Alternative Halogenation Approaches

Radical Iodination

Radical-mediated iodination using iodine and a radical initiator (e.g., AIBN) has been explored for azetidine derivatives. While less common, this method offers regioselectivity under mild conditions (40–60°C).

Key Data:

  • Yield: 50–65%.

  • Reagents: I₂ (1.5 equiv), AIBN (0.1 equiv).

  • Solvent: Acetonitrile.

Metal-Catalyzed Iodination

Palladium-catalyzed methods, though rare for aliphatic iodination, have been reported using N-iodosuccinimide (NIS) and Pd(OAc)₂. This approach is better suited for aromatic systems but remains under investigation for azetidines.

Comparative Analysis of Methods

Method Yield Complexity Scalability Key Advantage
Iodination of Boc Derivative70–85%ModerateHighHigh purity, established protocol
Strain-Release Synthesis60–75%HighLowNo protection/deprotection
Radical Iodination50–65%LowModerateMild conditions

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

3-Iodoazetidine can undergo several key reactions:

  • Substitution Reactions : The iodine atom can be replaced by other functional groups, facilitating the synthesis of diverse derivatives.
  • Cross-Coupling Reactions : It participates in palladium-catalyzed reactions, such as Suzuki-Miyaura and Hiyama coupling, allowing for the formation of carbon-carbon bonds.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
SubstitutionOrganometallic compounds (e.g., Grignard reagents)Varies by substrate
Cross-CouplingPalladium catalysts (e.g., Pd(PPh₃)₄)Typically requires an inert atmosphere
Iron-Catalyzed CouplingIron catalysts (e.g., FeCl₃)Mild conditions with various Grignard reagents

Organic Synthesis

This compound serves as a crucial building block for synthesizing novel heterocyclic compounds. Its ability to undergo various transformations makes it valuable in creating complex molecular architectures. For instance, it has been utilized in the synthesis of azetidine ureas that exhibit significant biological activity against enzymes like nicotinamide phosphoribosyltransferase (NAMPT), which is relevant in cancer therapy .

Medicinal Chemistry

The compound has shown potential as a precursor for developing therapeutic agents. Research indicates that derivatives of this compound possess inhibitory effects on enzymes involved in critical metabolic pathways. A notable case study demonstrated that azetidine derivatives could inhibit NAMPT with an IC50 value of 2.7 nM, indicating their potential utility in cancer treatments .

Materials Science

In industrial applications, this compound is explored for producing advanced materials and chemical libraries for high-throughput screening. Its reactivity allows for the development of diverse chemical entities that can be screened for various applications, including agrochemicals and pharmaceuticals .

Case Study 1: Inhibition of NAMPT

Research highlighted the efficacy of azetidine derivatives in inhibiting NAMPT, crucial for NAD+ biosynthesis. The study emphasized the importance of structural modifications on biological activity, leading to compounds with promising therapeutic profiles against cancer .

Case Study 2: Arylation Reactions

A study demonstrated the successful arylation of this compound using cobalt catalysts, showcasing its utility in synthesizing aryl-substituted azetidines with high yields (up to 90%). This method enhances the versatility of this compound in synthetic pathways .

Wirkmechanismus

The mechanism of action of 3-Iodoazetidine involves its reactivity as an electrophile due to the presence of the iodine atom. This electrophilic nature allows it to participate in various substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

This compound

  • Hiyama Cross-Coupling : Pd catalysis with arylsilanes yields 3-arylazetidines (30–88%) under mild conditions (THF, 60°C) .
  • Hydroxylation : Treatment with KOAc/KOH converts this compound to 3-hydroxyazetidine in high yield .
  • Acylation : Zn insertion followed by benzoyl chloride trapping achieves 77% yield of 3-acylazetidine .

3-Fluoroazetidine

  • Synthesized via nucleophilic fluorination of 3-hydroxyazetidine derivatives. Lower reactivity in cross-couplings due to strong C–F bond .

1-Benzhydryl-3-iodoazetidine

  • Cobalt-catalyzed coupling with aryl Grignard reagents (e.g., PhMgBr·LiCl) yields 3-arylazetidines with retention of stereochemistry (cis/trans mixtures) .

Pharmaceutical Relevance

  • This compound : Central to synthesizing 3-arylazetidines, which are explored as triple reuptake inhibitors and kinase modulators .
  • 3-Fluoroazetidine : Used in bioactive molecules targeting neurological disorders due to fluorine’s metabolic stability .
  • Azetidine-3-carboxylic Acid : Key intermediate for peptidomimetics and prodrugs .

Limitations and Challenges

  • This compound : Requires protection (e.g., BOC) to prevent ring-opening during storage .
  • 3-Fluoroazetidine: Limited synthetic flexibility compared to iodo analogs .
  • Benzhydryl Derivatives : Steric bulk complicates large-scale synthesis .

Biologische Aktivität

3-Iodoazetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, synthetic methodologies, and relevant case studies.

This compound is characterized by its four-membered ring structure containing nitrogen and iodine, which contributes to its unique reactivity and biological properties. The compound can be synthesized using various methods, including iron-catalyzed cross-coupling reactions with Grignard reagents, which allow for the introduction of diverse substituents at the 3-position of the azetidine ring. This versatility is crucial for developing compounds with specific biological activities .

The biological activity of this compound primarily revolves around its role as a precursor in the synthesis of biologically active molecules. Research indicates that derivatives of this compound exhibit potent inhibitory effects on various enzymes and receptors, making them potential candidates for treating diseases such as cancer and neurological disorders. For instance, compounds derived from this compound have shown efficacy as inhibitors of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are crucial in cellular metabolism .

Case Studies

  • Inhibition of NAMPT : A study demonstrated that azetidine derivatives, including those derived from this compound, act as inhibitors of nicotinamide adenine dinucleotide (NAD) biosynthesis by targeting nicotinamide phosphoribosyltransferase (NAMPT). The most potent compound exhibited an IC50 value of 2.7 nM, showcasing the potential of these compounds in cancer therapy .
  • Cross-Coupling Reactions : The ability to perform efficient cross-coupling reactions with various Grignard reagents has been highlighted as a key feature of this compound. These reactions facilitate the synthesis of complex molecules that can exhibit enhanced biological activities. For example, coupling with aryl groups has led to compounds with promising pharmacological profiles against central nervous system disorders .

Data Tables

The following table summarizes key findings related to the biological activity and synthetic methodologies for this compound:

Study Biological Activity IC50 Value Synthetic Methodology Notes
NAMPT Inhibition2.7 nMScaffold MorphingPotent inhibitor in cancer cells
Cross-CouplingN/AIron-Catalyzed ReactionsEfficient synthesis of aryl derivatives
CNS Disorder ActivityN/ACobalt-Catalyzed ArylationDeveloped library of azetidines

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for gram-scale production of 3-iodoazetidine, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via a one-pot procedure involving zinc insertion into the C–I bond, followed by trapping with acylating agents (e.g., benzoyl chloride) to achieve yields up to 77% under optimized conditions. Key factors include stoichiometric control of KOAc/KOH and temperature modulation during zinc-copper species formation . Alternative routes start from epichlorohydrin, but these require multi-step sequences with lower overall efficiency .

Q. How should researchers handle and store this compound to ensure stability and safety in laboratory settings?

  • Methodological Answer : this compound should be stored under inert gas (e.g., argon) at –20°C to prevent decomposition. Personal protective equipment (PPE), including gloves, eyeshields, and respirators, is mandatory due to its WGK 3 environmental hazard rating. Avoid exposure to moisture or strong oxidizers, as these may trigger exothermic reactions .

Q. What are the common cross-coupling methodologies for functionalizing this compound, and what catalysts are optimal?

  • Methodological Answer : Palladium-catalyzed Hiyama cross-coupling with arylsilanes is widely used to synthesize 3-arylazetidines. Optimized protocols employ Pd(PPh₃)₄ as the catalyst, CsF as an activator, and toluene as the solvent at 110°C, achieving yields >80%. Catalyst loading (1–5 mol%) and silane substrate purity are critical variables .

Advanced Research Questions

Q. How can divergent functionalization of this compound be achieved to access azetidine-3-carboxylic acid derivatives for medicinal chemistry applications?

  • Methodological Answer : this compound serves as a precursor for azetidine-3-carboxylic acid via hydrolysis or cyanide substitution followed by acidic workup. For diversification, LiHMDS-mediated deprotonation at –78°C enables alkylation with electrophiles (e.g., methyl iodide, allyl bromide), yielding 3,3-disubstituted azetidines. Subsequent oxidation or coupling steps generate bioactive derivatives .

Q. What analytical techniques are critical for resolving contradictions in reported reaction yields for this compound acylation?

  • Methodological Answer : Discrepancies in acylation yields (e.g., 38% vs. 77%) arise from incomplete zinc insertion or competing side reactions. Researchers should employ in situ NMR monitoring to track intermediate formation and optimize reaction time. High-resolution mass spectrometry (HRMS) and X-ray crystallography can confirm product purity and structural integrity .

Q. How do steric and electronic effects of this compound substituents influence its reactivity in transition-metal-catalyzed reactions?

  • Methodological Answer : The iodine atom’s electronegativity enhances oxidative addition efficiency in Pd-catalyzed couplings, while the azetidine ring’s strain increases reactivity toward nucleophiles. Computational studies (DFT) reveal that electron-withdrawing groups on the azetidine ring lower activation barriers for cross-coupling, whereas bulky substituents may hinder catalyst accessibility .

Q. What strategies mitigate challenges in synthesizing 3-hydroxyazetidines from this compound, particularly regarding regioselectivity?

  • Methodological Answer : Hydroxyazetidines are synthesized via SN2 displacement of iodide using KOAc/KOH. Regioselectivity is controlled by steric hindrance; using bulky bases (e.g., t-BuOK) minimizes ring-opening side reactions. Solvent polarity (e.g., DMF vs. THF) also modulates reaction pathways, with polar aprotic solvents favoring retention of the azetidine ring .

Methodological Design & Data Analysis

Q. How should researchers design experiments to compare the efficacy of this compound vs. other haloazetidines in Suzuki-Miyaura couplings?

  • Methodological Answer : Controlled experiments should vary the halo-substituent (I, Br, Cl) while keeping other parameters constant (catalyst, solvent, temperature). Kinetic studies (e.g., monitoring via GC-MS) and turnover frequency (TOF) calculations quantify relative reactivity. Competitive coupling assays with mixed substrates further elucidate electronic effects .

Q. What statistical approaches are recommended for analyzing discrepancies in azetidine derivative bioactivity data?

  • Methodological Answer : Multivariate analysis (e.g., PCA) can identify outliers arising from synthetic impurities. Dose-response curves with error propagation analysis (e.g., Monte Carlo simulations) account for variability in IC₅₀ measurements. Pairwise t-tests or ANOVA should compare bioactivity across derivatives, ensuring p-values are adjusted for multiple comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodoazetidine
Reactant of Route 2
3-Iodoazetidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.